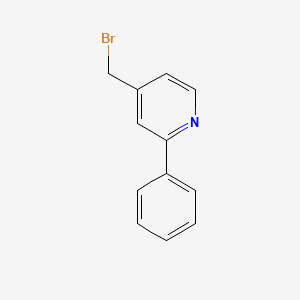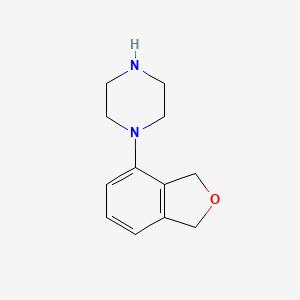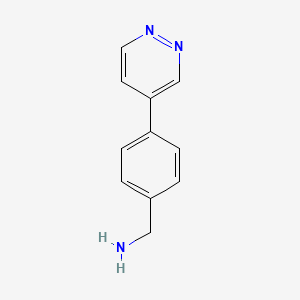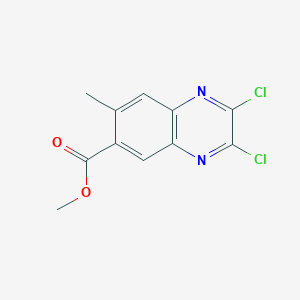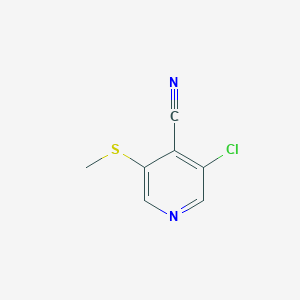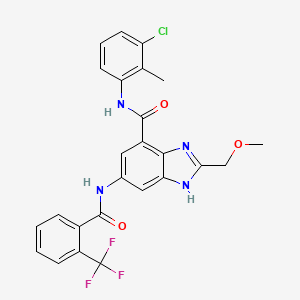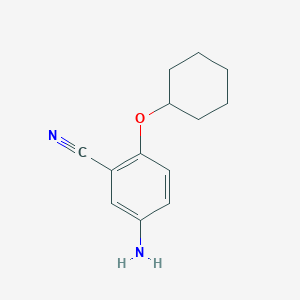![molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a thienyl group attached at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of water as a solvent. This environmentally benign procedure leads to high yields of the desired product in a single step using microwave irradiation . Another approach involves the use of multicomponent reactions, such as the Biginelli reaction, which combines cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and urea/thiourea under microwave-induced conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as water as a solvent and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can lead to the formation of 4-arylpyrimidines .
Applications De Recherche Scientifique
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. For example, it has been shown to possess cytotoxic activity by interfering with the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar core structure but differ in the arrangement of functional groups and heteroatoms. The unique thienyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Propriétés
Formule moléculaire |
C10H6N2OS2 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H6N2OS2/c13-10-9-7(11-5-12-10)3-8(15-9)6-1-2-14-4-6/h1-5H,(H,11,12,13) |
Clé InChI |
AHMUVDJDWDTSIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC3=C(S2)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



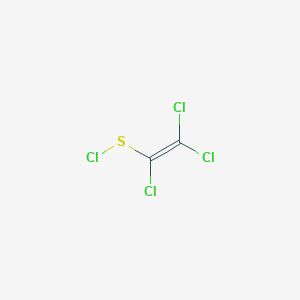

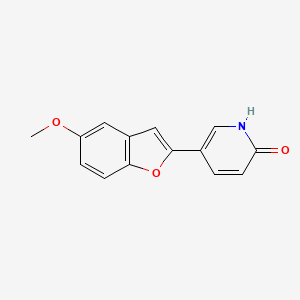
![2-[4-(1-Aminoethyl)-2-fluorophenyl]-2-methylpropanenitrile](/img/structure/B8332316.png)

